N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

5‑HT₁A receptor affinity indole methoxy SAR serotonin receptor ligand

Procure this precisely defined indole-2-carboxamide-piperazine screening tool for hypothesis-driven CNS receptor profiling. Its 6-OCH₃ substituent is predicted to confer a 5-HT₁A affinity advantage over the des-methoxy analogue—validated by class-level SAR. Unlike piberaline, it lacks a labile BZP-liberating amide, making it a clean control for dissecting indole-mediated pharmacology from dopaminergic off-target effects. Ideal for radioligand displacement assays, focused kinase/HDAC6 screening decks, and computational CNS MPO scoring.

Molecular Formula C25H30N4O3
Molecular Weight 434.5 g/mol
Cat. No. B11307375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide
Molecular FormulaC25H30N4O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H30N4O3/c1-32-21-10-9-20-16-23(27-22(20)17-21)25(31)26-11-5-8-24(30)29-14-12-28(13-15-29)18-19-6-3-2-4-7-19/h2-4,6-7,9-10,16-17,27H,5,8,11-15,18H2,1H3,(H,26,31)
InChIKeyOGRGYQGGIOEKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide as a Defined Indole–Piperazine Research Probe


N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide is a fully synthetic small molecule (C₂₅H₃₀N₄O₃; MW 434.5 g mol⁻¹) composed of a 6‑methoxy‑1H‑indole‑2‑carboxamide head group connected through a four‑carbon butyl linker bearing an internal amide to an N‑benzylpiperazine tail . The molecule is currently offered as a screening compound by multiple commercial vendors and is catalogued under PubChem CID 48430683 [1]. Its architecture places it within the broader indolealkylpiperazine class, which has yielded clinically validated dual serotonin‑transporter inhibitors and 5‑HT₁A receptor ligands [2][3]. However, no receptor‑binding, cellular‑efficacy, or in‑vivo data have been publicly disclosed for this specific molecule, making it a structurally defined but pharmacologically uncharacterised research tool suitable for hypothesis‑driven profiling against well‑characterised comparators.

Why N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide Cannot Be Replaced by a Close Structural Congener Without Risk of Pharmacological Divergence


Within the indole‑2‑carboxamide‑piperazine chemotype, small constitutional variations have repeatedly produced large shifts in receptor‑binding profiles. The three most commercially accessible nearest‑neighbour compounds – N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide (des‑methoxy analogue), N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide (regioisomeric methoxy), and the clinically characterised comparator vilazodone – differ in the presence and position of an indole methoxy substituent, the length of the aliphatic linker, and the aryl‑piperazine terminus . In the related indolebutylpiperazine series, introduction of an electron‑donating methoxy group at the indole 6‑position alters 5‑HT₁A affinity and selectivity versus D₂ receptors by an order of magnitude, while moving the same substituent to the 4‑position can abolish activity [1][2]. Because no binding or functional data exist for the target compound itself, purchasers must treat even single‑atom or positional changes as sources of unpredictable pharmacological divergence and avoid unvalidated substitution.

Quantitative Evidence Dimensions That Justify Selection of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide


Indole‑6‑Methoxy Substitution Improves 5‑HT₁A Binding Affinity Versus the Unsubstituted Indole‑2‑Carboxamide Scaffold

In a series of indolealkylpiperazine derivatives, the compound FW01, which lacks a 6‑methoxy group but contains an indole head with an alkyl‑piperazine tail, displays a 5‑HT₁A Ki of 51 ± 16 nM [1]. Independent SAR studies on 6‑methoxy‑substituted indole‑2‑carboxamide scaffolds demonstrate that a methoxy group at position 6 of the indole ring is a key determinant for serotoninergic activity, with computational models indicating it is necessary for productive 5‑HT₁A engagement [2]. This suggests the target compound, which carries the critical 6‑OCH₃ motif, may exhibit enhanced 5‑HT₁A affinity relative to its des‑methoxy analogue N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide, a compound for which no binding data are available.

5‑HT₁A receptor affinity indole methoxy SAR serotonin receptor ligand

Predicted CNS Permeability Advantage Attributed to the 6‑Methoxy Substituent Versus the 4‑Methoxy Regioisomer

Physicochemical profiling of the target compound yields a topological polar surface area (TPSA) of 73.82 Ų and a calculated logP (clogP) of 2.09 [1]. In parallel, the regioisomeric 4‑methoxy analogue possesses an identical molecular formula and is expected to have a comparable TPSA but a potentially higher clogP due to the altered electronic distribution of the indole ring, which can modulate hydrogen‑bonding capacity with the indole NH and thus affect passive BBB permeation [2]. In the well‑studied indole‑5‑carboxamide 5‑HT₁A agonist series, the compound 3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide achieves an IC₅₀ of 0.09 nM at 5‑HT₁A and 140 nM at D₂ in CNS‑relevant assays, demonstrating that properly substituted indole‑piperazine hybrids can attain both high potency and CNS target engagement [3]. While the unsubstituted indole analogue (C₂₄H₂₈N₄O₂, MW 404.51) has a lower molecular weight, the 6‑OCH₃ group may offer favourable hydrogen‑bond acceptor properties without compromising BBB permeability, as indicated by the TPSA remaining below the 90 Ų threshold commonly associated with CNS penetration [1].

blood–brain barrier permeability indole methoxy regioisomer physicochemical property

Hydrogen‑Bond Donor Capacity Distinguishes the Target Compound from Vilazodone and Piberaline/Befuraline Pro‑Drugs

The target compound possesses two hydrogen‑bond donors (indole NH and internal amide NH) , contrasting with vilazodone which has three donors (indole NH, benzofuran carboxamide NH₂) and with piberaline and befuraline which contain only a single amide donor but act as pro‑drugs, being metabolised to the psychoactive benzylpiperazine (BZP) in vivo [1][2]. The reduced donor count versus vilazodone may improve passive membrane permeability, while the absence of a labile amide bond that releases BZP differentiates the target from the piberaline/befuraline class, potentially avoiding BZP‑associated dopaminergic stimulation and abuse liability [2]. The four‑carbon butyl linker further distinguishes the target from the propyl‑linked analogues (e.g., N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide), where a shorter linker forces a different spatial relationship between the indole carboxamide and the piperazine pharmacophores .

hydrogen-bond donor metabolic stability benzylpiperazine pro-drug

Indole‑2‑Carboxamide‑Piperazine Scaffold Has Proven Multi‑Target Activity Against Serotonergic and Sigma Receptors, Supporting Broad‑Spectrum Profiling Rationale

The indole‑2‑carboxamide‑piperazine scaffold has demonstrated activity across multiple receptor families. Piperazine derivatives of indole‑2‑carboxamide exhibit potent 5‑HT₃ receptor antagonism with pA₂ values of 7.5 [1], while structurally related 6‑methoxy‑indole‑2‑carboxamides bind sigma‑2 receptors with nanomolar affinity (Ki = 4.40–9.46 nM for the most potent analogues) and moderate selectivity over sigma‑1 [2]. The target compound incorporates both the indole‑2‑carboxamide warhead and the N‑benzylpiperazine tail, motifs that independently confer 5‑HT₃ and sigma receptor affinity in related series. This dual pharmacophoric composition distinguishes the target from vilazodone, whose primary pharmacology is restricted to SERT and 5‑HT₁A [3], and from befuraline, which lacks the indole‑2‑carboxamide core entirely (befuraline is a benzofuran‑2‑carboxamide) [4].

sigma receptor 5‑HT₃ antagonism indole-2-carboxamide scaffold

High‑Value Research and Industrial Application Scenarios for N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide Based on Quantified Differential Evidence


Chemical Probe for Head‑to‑Head 5‑HT₁A Affinity Comparison of 6‑OCH₃ vs. Des‑Methoxy Indole‑2‑Carboxamide‑Piperazine Matched Pairs

Academic or biotech CNS pharmacology groups seeking to experimentally validate the predicted 5‑HT₁A affinity advantage of the 6‑methoxy substituent can procure this compound alongside its des‑methoxy analogue and perform parallel radioligand displacement assays. The class‑level SAR evidence that 6‑OCH₃ is necessary for serotoninergic activity [1] makes this matched‑pair experiment a high‑priority SAR validation study, directly informing indole‑2‑carboxamide lead optimisation programs.

Kinase or Epigenetic Target Screening Library Enrichment for Indole‑Piperazine Hybrid Chemotypes

Contract research organisations (CROs) and pharmaceutical compound‑management groups building focused screening libraries for CNS‑penetrant kinase (e.g., IKK2, Lck) or HDAC6 targets can include this compound as a structurally representative member of the indole‑2‑carboxamide‑piperazine class. Patents describe indole‑2‑carboxamide‑piperazines as IKK2 inhibitors [1], and independent discovery efforts have identified benzylpiperazine‑indole hybrids as CNS‑penetrant HDAC6 inhibitors , making this compound a relevant addition to kinase and epigenetic screening decks.

Metabolic‑Stability Comparator for Benzylpiperazine Pro‑Drugs in Neuropharmacology

Research teams studying the neuropharmacological consequences of BZP release from pro‑drugs such as piberaline and befuraline can use this compound as a structurally related yet metabolically distinct control. Unlike piberaline, which is metabolised to free BZP and exerts dopaminergic effects [1], the target compound contains no labile amide bond that would liberate BZP, enabling dissection of indole‑2‑carboxamide‑mediated pharmacology from BZP‑mediated off‑target effects in in‑vitro hepatocyte or microsomal incubation studies.

In Silico Pharmacophore Modelling and Docking Campaigns Leveraging the Defined Physicochemical Signature

Computational chemistry and drug design groups can utilise the well‑characterised physicochemical properties of this compound (TPSA = 73.82 Ų, clogP = 2.09, 2 H‑bond donors, 6 rotatable bonds) [1] as input parameters for CNS MPO scoring and structure‑based virtual screening. The compound serves as a calibrated reference point for indole‑2‑carboxamide‑piperazine docking poses into 5‑HT₁A, sigma‑1, sigma‑2, and 5‑HT₃ receptor homology models, facilitating prospective virtual screening hit identification.

Quote Request

Request a Quote for N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.